molecular formula C29H38N4O9 B1168743 PROTEINASE N CAS No. 116405-24-4

PROTEINASE N

Cat. No.: B1168743
CAS No.: 116405-24-4
Attention: For research use only. Not for human or veterinary use.
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Description

Proteinase N is a purified neutral metalloproteinase sourced from microbial fermentation, specifically Bacillus subtilis . As a neutral protease, it exhibits optimal activity within a pH range of 6.0 to 8.0, making it suitable for reactions under non-extreme pH conditions . Its catalytic mechanism is dependent on metal ions, such as zinc, at the active site, classifying it firmly within the metalloprotease family . This enzyme is an endopeptidase, meaning it hydrolyzes internal peptide bonds within protein chains, leading to the breakdown of proteins into smaller peptide fragments . In research, this compound is highly valued for its role in biocatalysis and industrial biotechnology processes. Its application is crucial in the food industry, where it is used to modify food proteins and reduce bitterness in protein hydrolysates, such as in the production of soy sauce . Furthermore, neutral proteases find utility in the textile and leather industries for their efficient protein-degrading capabilities . Researchers also employ this enzyme in the field of proteomics to digest proteins into peptides for mass spectrometry analysis, aiding in protein identification and characterization . The enzyme is supplied as a lyophilized powder to ensure stability. For Research Use Only. Not for use in diagnostic procedures.

Properties

CAS No.

116405-24-4

Molecular Formula

C29H38N4O9

Origin of Product

United States

Classification and Diversity of Proteases Relevant to Proteinase N Studies

Hierarchical Classification Systems for Proteases (e.g., MEROPS)

The MEROPS database is a primary information resource for peptidases and their inhibitors. It employs a hierarchical classification system based on structural similarities in the enzymatic active site. This system groups homologous peptidases into families based on amino acid sequence homology. Families are then assembled into clans when there is evidence suggesting a common ancestry, primarily derived from similarities in tertiary structure.

The MEROPS classification assigns a unique identifier to each peptidase, family, and clan. The first letter of the identifier indicates the catalytic type: A for aspartic, C for cysteine, G for glutamic, M for metallo, S for serine, and T for threonine peptidases. Superfamilies are designated by a letter (P for mixed nucleophile class families, S for purely serine proteases, C for purely cysteine proteases) followed by a number. Within each superfamily, families are designated by their catalytic nucleophile letter and an arbitrary unique number.

As of a past release (MEROPS 6.4), the database included 34 clans, 179 families, and 1748 codes for peptidases, with data from over 1000 species. A more recent release (MEROPS 12.5) was noted in September 2023.

Catalytic Mechanisms and Structural Folds of Protease Families

Proteases are categorized into six major classes based on the chemical nature of the nucleophilic group responsible for catalysis: serine, cysteine, aspartic, metallo, threonine, and glutamic proteases. Each class utilizes a distinct catalytic mechanism and often exhibits characteristic structural folds.

Here is a summary of the main catalytic classes:

Protease ClassCatalytic NucleophileKey Active Site Residues (Common)Mechanism Type (Generally)Example Enzymes
SerineSerine (-OH)Ser, His, Asp (catalytic triad)Covalent (acyl-enzyme intermediate)Trypsin, Chymotrypsin (B1334515), Elastase, Subtilisin
CysteineCysteine (-SH)Cys, His, Asn (catalytic triad)Covalent (thioester intermediate)Papain, Caspases, Cathepsins
AsparticActivated Water MoleculeTwo Asp residues (catalytic dyad)General Acid-BasePepsin, Renin, Cathepsin D, HIV-1 protease
MetalloActivated Water MoleculeMetal ion (usually Zn²⁺), His, Glu, AspGeneral Acid-BaseMatrix Metalloproteinases (MMPs), ADAM proteins
ThreonineThreonine (-OH)N-terminal Thr, N-terminal amineCovalent (acyl-enzyme intermediate)Proteasome catalytic subunits

Serine Proteases

Serine proteases are characterized by a serine residue in their active site that acts as the nucleophile. They typically employ a catalytic triad (B1167595) consisting of aspartic acid, histidine, and serine residues. These residues are often far apart in the primary sequence but are brought together in the three-dimensional structure. The mechanism involves the serine hydroxyl group attacking the peptide bond carbonyl carbon, forming a tetrahedral intermediate, followed by the release of the C-terminal fragment and the formation of a covalent acyl-enzyme intermediate. A water molecule then hydrolyzes the acyl-enzyme, releasing the N-terminal fragment and regenerating the free enzyme. This process is often described as a ping-pong mechanism. Serine proteases can be classified based on their substrate specificity, such as trypsin-like, chymotrypsin-like, and elastase-like.

Cysteine Proteases

Cysteine proteases utilize a cysteine residue with a free thiol group as the nucleophile. Their catalytic mechanism is similar to that of serine proteases, involving the formation of a covalent intermediate. A catalytic triad, often consisting of cysteine, histidine, and asparagine, is typically present in the active site. The histidine residue acts as a base, deprotonating the cysteine thiol to enhance its nucleophilicity. The activated cysteine attacks the peptide bond, forming a thioester intermediate and releasing the C-terminal portion of the substrate. Hydrolysis of the thioester intermediate by water releases the N-terminal portion and regenerates the enzyme.

Metallo-proteases

Metallo-proteases require a metal ion, usually zinc, for their catalytic activity. The metal ion is coordinated by amino acid residues, commonly histidine, glutamate, or aspartate. The metal ion activates a water molecule, which acts as the nucleophile to attack the peptide bond. The catalytic mechanism generally follows a general acid-base mechanism. Around half of known metalloproteases contain an HEXXH motif involved in metal binding. Metalloproteases are a diverse group with over 50 classified families.

Threonine Proteases

Threonine proteases utilize the hydroxyl group of an N-terminal threonine residue as the nucleophile. The terminal amine of the same threonine residue acts as a general base, polarizing a water molecule to deprotonate the hydroxyl group and increase its reactivity. Similar to serine and cysteine proteases, catalysis involves the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by water. Threonine proteases are found in different protein folds, indicating convergent evolution of this active site. A prominent example is the catalytic subunits of the proteasome.

Compound Information Table

Origin and Biological Distribution of Proteinase N and Related Proteases

Proteases are found throughout the living world, performing essential functions ranging from protein digestion and metabolism to cell signaling and differentiation. wikipedia.org Their distribution is widespread, with specific types and activities varying significantly depending on the source organism and its ecological niche.

Microbial Sources (Bacterial, Fungal)

Microorganisms, particularly bacteria and fungi, are prolific producers of proteases and represent the primary source for commercial enzyme production due to their rapid growth rates, ease of cultivation, and susceptibility to genetic manipulation. uodiyala.edu.iqnih.govresearchgate.netscirp.orgnih.gov Microbial proteases account for a significant portion of the total enzyme market. nih.govnih.gov

Bacterial proteases are commonly produced by genera such as Bacillus, Pseudomonas, Alcaligenes, Arthrobacter, Halomonas, and Serratia. nih.govscirp.org The Bacillus genus is particularly important for the commercial production of alkaline proteases. uodiyala.edu.iqnih.gov

Fungi are another major source of proteases, with prominent genera including Aspergillus, Penicillium, Trichoderma, Mucor, and Endothia. uodiyala.edu.iqmdpi.comnih.gov Fungal sources are particularly known for producing acidic proteases. mdpi.comnih.gov Aspergillus oryzae, a key organism in traditional fermentation, is a well-documented source of various proteases, including both endo- and exoproteases. tcichemicals.compubcompare.airesearchgate.netresearchgate.net Research on Aspergillus oryzae has shown that proteinase production can be influenced by fermentation conditions, with solid-state fermentation potentially yielding higher proteinase levels compared to submerged fermentation. nih.gov

Table 1: Examples of Microbial Protease Sources

Source TypeGenus/SpeciesCommon Protease Types ProducedReferences
BacterialBacillus spp.Alkaline proteases uodiyala.edu.iqnih.govscirp.org
BacterialPseudomonas spp.Various proteases nih.govscirp.org
FungalAspergillus spp.Acidic, Neutral, Metalloproteases uodiyala.edu.iqmdpi.comresearchgate.netnih.gov
FungalPenicillium spp.Acidic proteases uodiyala.edu.iqmdpi.comnih.gov
FungalAspergillus oryzaeEndo- and exoproteases tcichemicals.compubcompare.airesearchgate.net

Plant Sources

Proteases are widely distributed in the plant kingdom, found in various parts such as fruits, seeds, leaves, and roots. nih.govresearchgate.netjournalagent.comagriwaysjournal.commdpi.com While microbial proteases dominate industrial production, plant proteases have also been utilized for various applications. agriwaysjournal.commdpi.com

Notable examples of plant proteases include papain from papaya (Carica papaya), bromelain (B1164189) from pineapple (Ananas comosus), ficin (B600402) from figs (Ficus carica), and actinidin from kiwi fruit (Actinidia deliciosa). nih.govagriwaysjournal.commdpi.com These are often cysteine proteases. agriwaysjournal.commdpi.com Plant seeds and beans like wheat, barley, sorghum, corn, soybean, and mung beans have also been examined for protease activity, with some showing significant levels of acidic proteases. journalagent.com

Interestingly, plant roots have been shown to exude proteases into the soil, a mechanism believed to aid in the acquisition of nitrogen by breaking down soil proteins into usable amino acids and peptides. researchgate.netnih.gov Studies have demonstrated this ability in various plant species, including wheat and Arabidopsis thaliana. researchgate.netnih.gov The proteases secreted by roots are often cysteine proteases with optimal activity at neutral pH. nih.gov

Table 2: Examples of Plant Protease Sources

Plant SourceProtease ExampleProtease TypeReferences
Papaya (fruit latex)PapainCysteine protease nih.govagriwaysjournal.commdpi.com
Pineapple (fruit)BromelainCysteine protease agriwaysjournal.commdpi.com
Fig (latex)FicinCysteine protease agriwaysjournal.commdpi.com
Kiwi fruit (fruit)ActinidinCysteine protease agriwaysjournal.commdpi.com
Various plant rootsVariousCysteine proteases researchgate.netnih.gov
Cajanus cajan (seeds)Acidic proteaseAcidic protease journalagent.com

Animal Sources

Animals produce a variety of proteases that play crucial roles in physiological processes, most notably in the digestion of dietary proteins. wikipedia.orgdsm-firmenich.com These endogenous proteases are secreted in the digestive system to break down food into absorbable amino acids and peptides.

Key examples of animal proteases include trypsin and chymotrypsin, which are serine proteases produced in the pancreas, and pepsin, an aspartic protease found in the stomach. nih.gov Rennin (chymosin), another aspartic protease, is found in the stomachs of young mammals and is involved in milk clotting. nih.govnih.gov While historically animal sources like calf stomachs were used for enzymes like rennin, microbial sources are increasingly replacing them in industrial applications. nih.gov

Proteases are also involved in numerous other processes in animals beyond digestion, including blood clotting, immune response, and protein turnover. wikipedia.org The use of exogenous proteases, often of microbial origin, in animal feed is explored to improve protein digestibility and nutrient utilization in livestock. dsm-firmenich.comfefac.euresearchgate.nettandfonline.com

Table 3: Examples of Animal Protease Sources

Animal SourceProtease ExampleProtease TypeRole in OrganismReferences
PancreasTrypsinSerine proteaseProtein digestion nih.gov
PancreasChymotrypsinSerine proteaseProtein digestion nih.gov
StomachPepsinAspartic proteaseProtein digestion nih.gov
Young mammal stomachRennin (Chymosin)Aspartic proteaseMilk clotting (digestion) nih.govnih.gov

Molecular Biology and Genetic Basis of Proteinase N

Gene Structure and Organization of Proteinase N

This compound is encoded by the ADAMTS2 gene, a member of the ADAMTS family of zinc-dependent metalloproteinases. nih.gov In humans, the ADAMTS2 gene is located on the long arm of chromosome 5. wikipedia.orgmedlineplus.gov The gene provides the blueprint for producing an enzyme essential for the proper formation of collagen, a key structural protein in connective tissues. medlineplus.govmedlineplus.gov Mutations within this gene are known to cause Ehlers-Danlos syndrome, dermatosparaxis type, a disorder characterized by extreme skin fragility and weakened connective tissues. wikipedia.orgmedlineplus.gov

The encoded protein is synthesized as a preproprotein which undergoes proteolytic processing to become the mature, active enzyme. qiagen.com This mature enzyme plays a critical role in the extracellular matrix by excising the N-propeptide from several types of fibrillar procollagens, including types I, II, III, and V. pnas.orgnih.gov This cleavage is a prerequisite for the assembly of collagen molecules into functional fibrils that provide structural integrity to tissues like skin, bones, and tendons. medlineplus.govpnas.org

Exon-Intron Architecture

The structure of the ADAMTS2 gene is complex, consisting of multiple exons and introns. nih.govresearchgate.net The human ADAMTS2 gene contains 25 exons. nih.gov Introns are non-coding sequences that are removed from the initial messenger RNA (mRNA) transcript through a process called splicing. uliege.be

Alternative splicing of the ADAMTS2 transcript has been described, which can result in different protein isoforms. nih.govuliege.be One identified shorter isoform is created when an alternative exon from intron 10 is included in the final mRNA. This truncated protein contains the metalloproteinase domain but lacks subsequent domains and does not show significant activity in processing procollagen. uliege.be This intricate exon-intron arrangement allows for the potential generation of multiple protein variants from a single gene, although the physiological relevance of all isoforms is still under investigation.

Table 1: Summary of ADAMTS2 (this compound) Gene Architecture

Feature Description
Gene Name ADAMTS2 (ADAM metallopeptidase with thrombospondin type 1 motif 2)
Location Chromosome 5q35.3 nih.gov
Function Encodes Procollagen N-proteinase, essential for collagen processing medlineplus.gov
Exon Count 25 nih.gov

| Splicing | Undergoes alternative splicing, leading to multiple transcript variants uliege.be |

Regulatory Elements within this compound Gene Promoters and Enhancers

The expression of the ADAMTS2 gene is controlled by regulatory elements such as promoters and enhancers. genecards.orgnih.gov The promoter is the region of DNA where transcription is initiated, and its activity is modulated by the binding of specific transcription factor proteins. nih.gov

Several transcription factors and regulatory mechanisms have been identified that influence ADAMTS2 promoter activity:

Hypoxia-Inducible Factor 1-alpha (HIF-1α) : Under low-oxygen (hypoxic) conditions, HIF-1α binds to specific Hypoxia-Response Element (HRE) regions within the ADAMTS2 promoter, leading to increased gene expression in endothelial cells. nih.gov

cAMP Response Element-Binding Protein (CREB) : In neuronal-like cells, the activation of dopamine D1-class receptors triggers a signaling cascade involving cyclic AMP (cAMP) and leads to the phosphorylation and activation of CREB. researchgate.net Activated CREB then binds to the promoter to drive ADAMTS2 expression. researchgate.net

Extracellular signal-Regulated Kinase (ERK) : The same dopaminergic signaling pathway also activates ERK, which contributes to the transcriptional control of the ADAMTS2 gene. researchgate.net

Interleukin-6 (IL-6) Signaling : In osteoblastic cells, IL-6 induces the upregulation of ADAMTS2 mRNA through the activation of the JNK signaling pathway. frontiersin.org

Databases such as GeneHancer, EPDnew, and ENCODE provide comprehensive information on the predicted and validated promoter and enhancer regions that regulate the ADAMTS2 gene. genecards.org

Gene Expression and Regulation of this compound

The regulation of this compound is a multi-layered process, occurring at the transcriptional, post-transcriptional, and post-translational levels to ensure its activity is appropriately controlled in different tissues and conditions. nih.gov

Transcriptional Control Mechanisms

The transcription of the ADAMTS2 gene is tightly controlled by various signaling pathways and transcription factors that respond to cellular and environmental cues. This regulation ensures that the enzyme is produced when and where it is needed for extracellular matrix formation and remodeling. nih.govfrontiersin.org

Key transcriptional control mechanisms include:

Hormonal and Cytokine Regulation : Glucocorticoids have been shown to induce ADAMTS2 expression in macrophages. frontiersin.orgresearchgate.net Cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-6 (IL-6) are potent positive regulators of ADAMTS2 expression in various cell types. nih.govfrontiersin.org

Signaling Pathways : The JNK pathway is crucial for mediating the IL-6-induced upregulation of ADAMTS2. frontiersin.org In neuronal contexts, dopaminergic signaling via the cAMP/CREB and ERK pathways activates ADAMTS2 transcription. researchgate.net

Environmental Stress : Hypoxia is a significant regulator, increasing ADAMTS2 promoter activity and expression through the action of HIF-1α. nih.gov

Table 2: Key Transcriptional Regulators of the ADAMTS2 (this compound) Gene

Regulator/Pathway Effect on Expression Biological Context
HIF-1α (Hypoxia) Upregulation Endothelial cells nih.gov
Dopamine D1 Receptors (cAMP/CREB, ERK) Upregulation Neuronal-like cells researchgate.net
Interleukin-6 (IL-6) (JNK Pathway) Upregulation Osteoblastic cells frontiersin.org
Interleukin-1 alpha (IL-1α) Upregulation General positive regulator

Post-Transcriptional and Translational Regulation

After the ADAMTS2 gene is transcribed into mRNA, its expression is further refined by post-transcriptional and translational mechanisms. nih.gov

Alternative Splicing : As mentioned previously, the primary RNA transcript of ADAMTS2 can be alternatively spliced to produce different mRNA variants, which may encode proteins with different structures and functions. uliege.be

MicroRNAs (miRNAs) : ADAMTS mRNA levels can be regulated by miRNAs, which are small non-coding RNA molecules that bind to mRNA, often leading to its degradation or the inhibition of its translation into protein. nih.gov

Post-Translational Processing : this compound is synthesized as an inactive zymogen, or preproprotein. qiagen.com To become active, it must undergo a series of proteolytic cleavages, including processing by furin-like convertases. nih.govmaayanlab.cloud This multi-step activation ensures that the potent proteolytic activity of the enzyme is unleashed only after it has been secreted into the extracellular space, preventing unwanted protein degradation inside the cell. maayanlab.cloud

Differential Gene Expression of this compound in Biological Contexts

The expression of the ADAMTS2 gene varies significantly across different tissues, developmental stages, and disease states, reflecting its specialized role in collagen metabolism. genecards.org

Tissue-Specific Expression : ADAMTS2 is highly expressed in tissues rich in type I collagen, such as the skin, bones, tendons, and aorta. genecards.orgnih.gov Lower levels of expression are found in the thymus and brain. genecards.org

Development and Disease : Mutations leading to deficient ADAMTS2 activity cause the dermatosparaxis type of Ehlers-Danlos syndrome. jabsonline.org The gene's expression is also altered in various other conditions. For instance, ADAMTS2 expression is significantly increased in the peripheral blood mononuclear cells of patients with Systemic Lupus Erythematosus (SLE) and in cirrhotic liver tissues. researchgate.net In some cancers, its expression level is altered and can be associated with patient prognosis. researchgate.net

Cell-Type Specificity : Studies have shown differential expression of ADAMTS2 in specific cell types. For example, during the first trimester of pregnancy, there was no significant difference in ADAMTS2 mRNA levels between villous trophoblast cells and invasive extravillous trophoblast cells. nih.gov However, its expression is upregulated in macrophages by glucocorticoids and in fibroblasts by TGF-beta, particularly in the context of fibrosis. uliege.befrontiersin.org

This differential expression highlights the enzyme's critical, context-dependent functions in both maintaining normal tissue homeostasis and contributing to pathological processes. researchgate.netresearchgate.net

Genetic Engineering and Directed Evolution of this compound

The manipulation of the genetic blueprint of this compound and its homologs has been a significant area of research, aiming to enhance its production and tailor its enzymatic properties for specific applications. Through genetic engineering and directed evolution, scientists can overcome the limitations of natural expression systems and fine-tune the enzyme's activity, specificity, and stability.

Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone for the large-scale and cost-effective manufacturing of enzymes like this compound. eurekaselect.com The choice of the expression system is critical and depends on factors such as the desired yield, post-translational modifications, and the complexity of the target protein. researchgate.net

Commonly employed expression systems for proteases include bacteria, such as Escherichia coli and Bacillus subtilis, and yeasts like Pichia pastoris and Saccharomyces cerevisiae. eurekaselect.comresearchgate.net While E. coli is favored for its rapid growth and simple genetic manipulation, it often struggles with producing complex eukaryotic proteins in a correctly folded and active form. nih.govnih.gov Many proteins, when expressed at high levels in E. coli, form insoluble aggregates known as inclusion bodies, which require complex and often inefficient refolding procedures. nih.govgoogle.com

Yeast systems, particularly Pichia pastoris, have emerged as highly effective hosts for the production of secreted proteases. researchgate.netnih.gov P. pastoris can grow to very high cell densities and possesses a strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, enabling high-level expression of heterologous proteins. nih.gov This system has been successfully used for the production of various proteases, including Tritirachium album Proteinase K, a close homolog of this compound. researchgate.net Strategies to optimize yield in yeast systems include the use of protease-deficient host strains to prevent degradation of the recombinant product and the engineering of secretion signals to enhance export from the cell. scispace.comnih.gov For instance, using a protease-deficient P. pastoris strain significantly increased the yield of intact herring antifreeze protein. scispace.com

Bacillus species are also attractive hosts due to their high secretion capacity and status as "Generally Regarded As Safe" (GRAS) organisms. asm.org Optimization of protease secretion in Bacillus has been achieved by screening libraries of both homologous and heterologous signal peptides to identify those that most efficiently direct the target protease for export. asm.org

Several strategies are employed to maximize the yield of recombinant proteases across different expression systems. These include:

Codon Optimization: Adapting the gene sequence to match the codon usage bias of the host organism can significantly enhance translation efficiency and protein yield. google.com

Promoter Engineering: Utilizing strong and inducible promoters allows for precise control over the timing and level of protein expression, which can be crucial for producing toxic proteins or preventing the formation of inclusion bodies. researchgate.net

Signal Peptide Optimization: For secreted proteins, the choice of the N-terminal signal peptide is critical for efficient translocation across the cell membrane. asm.orgresearchgate.net

Fermentation Conditions: Optimizing culture conditions such as temperature, pH, and media composition is essential for achieving high cell densities and maximizing protein production. nih.govnih.gov

Strategies and Outcomes in Heterologous Production of Subtilisin-like Proteases
ProteaseExpression HostStrategyOutcome
Proteinase KPichia pastorisUse of methanol-inducible AOX1 promoter for high-level expression. researchgate.netAchieved yields of up to 1.5 g/L under optimized conditions. researchgate.net
Subtilisin BPN'Bacillus subtilisScreening of a library of 393 signal peptides (homologous and heterologous). asm.orgIdentified signal peptides that resulted in a 7-fold increase in extracellular protease activity compared to the native signal peptide. asm.org
Subtilisin-like Protease (from Thermus thermophilus)Escherichia coliExpression of the pro-subtilisin gene to facilitate correct folding and autoproteolysis. nih.govProduction of active mature-subtilisin, whereas direct expression of the mature form resulted in inactive inclusion bodies. nih.gov
Herring Antifreeze ProteinPichia pastorisComparison of wild-type vs. protease-deficient host strains. scispace.comHigher yield of intact product (12.8%) from the protease-deficient strain compared to the wild-type (4%). scispace.com

Rational design and site-directed mutagenesis are powerful techniques used to modify the functional properties of enzymes like this compound. nih.govnih.gov These approaches rely on a detailed understanding of the protein's three-dimensional structure and the relationship between its structure and function. By introducing specific amino acid substitutions, researchers can alter characteristics such as substrate specificity, catalytic activity, stability, and pH optimum. nih.govpnas.org

Site-directed mutagenesis allows for the precise replacement of one or more amino acids at specific positions in the protein sequence. blackwellpublishing.com This technique has been extensively used to probe the roles of individual residues in catalysis and substrate binding. For example, in the thermostable neutral protease from Bacillus stearothermophilus, substituting the proposed active site residue Glutamate-143 with either Glutamine or Aspartate completely abolished proteolytic activity. nih.gov Conversely, mutations at other positions, such as replacing Phenylalanine-114 with Alanine, resulted in a 1.6-fold increase in activity. nih.gov

One key area of focus for the rational design of proteases is the modification of substrate specificity. By altering the amino acids that line the substrate-binding pocket, it is possible to engineer enzymes that cleave new target sequences or exhibit increased selectivity for existing ones. pnas.orgacs.org For instance, engineering the electrostatic interactions in the S1 binding pocket of subtilisin BPN' by replacing Glycine-166 with charged amino acids dramatically altered its preference for substrates with complementary charges. A mutant with Lysine (B10760008) at position 166 showed a nearly 2000-fold increase in catalytic efficiency (kcat/Km) for a Glutamate-containing substrate. pnas.org

Improving enzyme stability is another important goal of protein engineering. Increased thermal or pH stability can be crucial for industrial applications. In the neutral protease NprM, replacing an autolysis site (Tyrosine-93) with Glycine or Serine resulted in mutant enzymes with higher residual activity after incubation at elevated temperatures. nih.gov Similarly, mutations can be designed to shift the optimal pH of an enzyme's activity to better suit a specific process. researchgate.net

The combination of different mutations can have additive or even synergistic effects. In a study on a serine protease from Fusarium graminearum, a mutant combining four amino acid substitutions (Q70N/D142S/A143S/loop C) exhibited a 1.6-fold increase in specific activity and a 2.2-fold increase in catalytic efficiency. researchgate.net

Examples of Rational Design and Mutagenesis in S8 Family Proteases
EnzymeMutation(s)Altered PropertyObserved Effect
Thermostable Neutral Protease (NprM)F114ASpecific Activity1.6-fold increase in activity. nih.gov
Thermostable Neutral Protease (NprM)Y93G/SStabilityHigher remaining activity after heat treatment due to reduced autolysis. nih.gov
Subtilisin BPN'G166KSubstrate Specificity~1900-fold increase in kcat/Km for substrates with a P1 Glutamate residue. pnas.org
SubtilisinD32GCofactor DependenceActivity becomes dependent on the presence of nitrite or azide, allowing for chemical control of the protease. nih.gov
Serine Protease (FgAPT4)Q70N/D142S/A143S/loop CCatalytic Activity & Efficiency1.6-fold increase in specific activity and 2.2-fold increase in catalytic efficiency. researchgate.net
Kex2 ProteaseVal-Lys to Arg-His at P4-P3Catalytic Rate (kcat)2-fold increase in kcat for a fusion protein substrate. researchgate.net

This compound is a member of the peptidase family S8, also known as the subtilisin family. wikipedia.org This is a large and diverse family of serine proteases found in all domains of life, from archaea and bacteria to eukaryotes. bohrium.com Phylogenetic analysis of the S8 family provides insights into the evolutionary relationships and functional diversification of this compound and its homologs.

The S8 family is divided into two main subfamilies: S8A (subtilisin-like) and S8B (kexin-like). frontiersin.org Plant subtilases, as well as fungal enzymes like Proteinase K, belong to the S8A subfamily. frontiersin.org Phylogenetic studies of fungal subtilisin-like proteases have revealed a complex evolutionary history characterized by extensive gene duplication and loss. nih.gov For example, in the fungus Epichloë festucae, fifteen distinct genes encoding subtilisin-like proteases were identified, which clustered into four different subtilisin families: proteinase K, kexin, pyrolysin, and subtilisin. nih.gov This diversity suggests that these proteases have evolved to perform a wide range of functions, from general nutrition to more specific roles in fungal development and pathogenesis. nih.govnih.gov

Homologs of this compound, particularly the proteinase K-like subfamily, are widespread. Phylogenetic trees constructed from the primary sequences of S8 proteases show distinct clusters corresponding to different functional groups and organisms. figshare.com For instance, proteases from insect-pathogenic fungi often form specific clades, indicating an evolutionary adaptation to their role as virulence factors for degrading insect cuticles. nih.gov The analysis of subtilisin-like proteases in the insect pathogen Beauveria bassiana revealed 11 distinct family members, which were classified into extracellular and endocellular subfamilies, suggesting functional non-redundancy. nih.gov

Mechanism of Action and Enzymatic Catalysis of Proteinase N

Catalytic Triad (B1167595)/Dyad and Active Site Architecture

Many proteases, including serine proteases, utilize a catalytic triad or dyad within their active site to perform catalysis. wikipedia.orgnih.govlibretexts.org A classic catalytic triad, found in enzymes like chymotrypsin (B1334515) and trypsin, consists of aspartic acid, histidine, and serine residues. wikipedia.orgnih.govlibretexts.org These residues are precisely positioned in the active site and work together to facilitate the nucleophilic attack on the peptide bond. libretexts.orggonzaga.edu The serine residue acts as the nucleophile, the histidine acts as a general base and acid, and the aspartate helps orient the histidine and stabilize charge development during the transition states. nih.gov

While the canonical Ser/His/Asp triad is common in many serine proteases, variations exist, such as Ser/His/His or catalytic dyads involving cysteine and histidine in cysteine proteases. nih.govlibretexts.org The specific architecture of the active site, including the arrangement and type of catalytic residues, dictates the enzyme's mechanism and efficiency. nih.govlibretexts.org The active site region also includes a substrate binding groove and specificity binding pockets that interact with the substrate. nih.gov

Substrate Recognition and Binding Dynamics of Proteinase N

Substrate recognition and binding are critical initial steps in the catalytic cycle of this compound. This process involves specific interactions between the enzyme's active site and the substrate molecule, leading to the formation of an enzyme-substrate complex. libretexts.orggatech.edu

P-P' Subsite Interactions and Specificity Pockets

Protease specificity is often described by the interactions between the enzyme's subsites (denoted S) and the substrate's residues (denoted P). The scissile bond in the substrate is located between the P1 and P1' residues. plos.orgembopress.org Residues on the N-terminal side of the scissile bond are labeled P1, P2, P3, etc., while those on the C-terminal side are labeled P1', P2', P3', and so on. plos.orgembopress.org Correspondingly, the enzyme's active site contains complementary subsites, S1, S2, S3, S1', S2', S3', which accommodate these substrate residues. plos.orgembopress.org

The specificity of a protease is largely determined by the characteristics of these subsites, particularly the S1 pocket, which often plays a dominant role in substrate recognition. libretexts.orgplos.orgembopress.org However, interactions at other subsites (P2, P3, P4 and P1', P2', P3', etc.) can also significantly influence binding affinity and specificity. plos.orgpnas.org The shape, size, and chemical properties (e.g., hydrophobic, charged) of these specificity pockets dictate which amino acid side chains of the substrate they can accommodate, thereby determining the cleavage site preference of the protease. libretexts.orgplos.orgnih.gov For example, trypsin-like proteases typically have a negatively charged S1 pocket that favors basic amino acids like arginine and lysine (B10760008) at the P1 position. nih.gov

Research findings highlight the importance of specific subsite interactions. For instance, studies on SARS-CoV 3CL protease revealed that a phenylalanine at the P2 position can induce conformational changes in the enzyme, creating an S3' subsite to accommodate a phenylalanine at the P3' position, demonstrating cooperativity between subsites. pnas.org

Conformational Changes during Catalysis

Enzyme catalysis often involves conformational changes in the enzyme upon substrate binding. These changes can range from subtle adjustments in the active site to larger-scale rearrangements, and they are crucial for optimal substrate binding, transition state stabilization, and product release. researchgate.netrsc.orgnih.gov

Upon substrate binding, the enzyme may undergo conformational changes that lead to a more compact and stable enzyme-substrate complex. researchgate.nettandfonline.com These dynamic changes in protein flexibility and motion are proposed to be linked to substrate recognition, binding, orientation, catalysis, and product release. researchgate.netrsc.orgtandfonline.com Regions both within and sometimes opposite the substrate-binding groove can exhibit significant displacements upon substrate binding, modulating the enzyme-substrate interaction. researchgate.netrsc.orgtandfonline.com While some enzymes exhibit extensive conformational changes like loop closures or domain rotations, others, like some serine proteases, may show more localized changes around the active site. nih.govbiorxiv.org

Conformational changes can also influence catalytic efficiency and rate. mdpi.com These changes can affect enzyme-substrate recognition and binding, the chemical conversion of substrate to product, and product release. mdpi.com Studies using molecular dynamics simulations have provided insights into these substrate-induced dynamic alterations in protease structure. researchgate.nettandfonline.com

Kinetic Characterization of this compound Activity

The catalytic activity of this compound can be quantitatively characterized through enzyme kinetics, which provides insights into the reaction rate and the enzyme's affinity for its substrate. gatech.edu

Enzyme Kinetics Parameters (e.g., KM, Vmax, kcat)

Enzyme kinetics typically involves determining parameters such as Vmax, KM, and kcat. gatech.eduekb.eg

Vmax (maximal velocity): This represents the maximum rate of the reaction when the enzyme is saturated with substrate. gatech.edu

KM (Michaelis Constant): This is the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax). gatech.edu KM provides an indication of the enzyme's affinity for its substrate; a lower KM generally indicates higher affinity. gatech.edu

kcat (turnover number): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. gatech.eduekb.eg It reflects the catalytic efficiency of the enzyme. gatech.edu

These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation or using linearization methods like the Lineweaver-Burk plot. gatech.eduekb.eg The ratio kcat/KM is often used as a measure of catalytic efficiency, reflecting how effectively the enzyme converts substrate to product at low substrate concentrations. diva-portal.org

Research on various proteases provides examples of these parameters. For instance, a protease from Nile tilapia fish showed a KM of 1.887 mM and a kcat of 39.768 s⁻¹ using casein as a substrate. ekb.eg Another aspartate protease had a KM of 8.78 µM and a kcat of 1.25 s⁻¹ with a specific peptide substrate. nih.gov

Table 1: Examples of Kinetic Parameters for Different Proteases

Enzyme SourceSubstrateKM (mM or µM)kcat (s⁻¹)Citation
Nile tilapia fish proteaseCasein1.887 mM39.768 ekb.eg
Aspartate proteaseLys-Pro-Ile-Glu-Phe-Phe(4-N02)-Arg-Leu8.78 µM1.25 nih.gov
Porcine pancreas trypsinBAPA0.749 mM0.3092 diva-portal.org
Bromelain (B1164189) extractCasein1.00 mg/mL0.03 rasayanjournal.co.in

Note: Units for KM can vary depending on the substrate.

Influence of Cofactors and Modulators on Catalytic Efficiency

The catalytic efficiency of this compound, like many enzymes, can be influenced by cofactors and modulators. wikipedia.orgnih.gov Cofactors are non-protein chemical compounds that are required for the enzyme's biological activity. nih.gov Modulators can either enhance (activators) or reduce (inhibitors) enzyme activity. gatech.edu

Protein-derived cofactors, formed through posttranslational modifications, can significantly enhance enzyme functionality and catalytic efficiency, sometimes by several orders of magnitude. nih.govresearchgate.net These cofactors can induce allosteric changes in the enzyme, affecting its conformational equilibrium and function. researchgate.netresearchgate.net For example, the NS3 protease of Hepatitis C virus requires both the viral protein NS4A and Zn²⁺ ions as cofactors for optimal activity. researchgate.net NS4A provides structural stabilization and enhances proteolytic activity by altering the catalytic triad configuration, while Zn²⁺ is essential for the structural integrity and folding of the protease domain. researchgate.net The absence of Zn²⁺ leads to significant unfolding and enzyme inactivation. researchgate.net

Modulators, such as inhibitors, can reduce enzyme activity by interfering with substrate binding or catalysis. gatech.edu Competitive inhibitors, for instance, compete with the substrate for binding to the enzyme's active site, typically increasing the observed KM value. gatech.edudiva-portal.org Non-active-site mutations can also act as modulators by shifting the conformational equilibrium of the enzyme, affecting catalytic rate and potentially contributing to drug resistance. nih.govresearchgate.net

The interaction with cofactors and modulators highlights the complex regulatory mechanisms that govern protease activity and catalytic efficiency in biological systems. nih.govresearchgate.netresearchgate.net

Mechanisms of Zymogen Activation and Proteolytic Processing of this compound

Proteolytic enzymes, including proteinases, are frequently synthesized as inactive precursors known as zymogens. This ensures that their potent catalytic activity is regulated spatially and temporally, preventing unintended damage within the cell or organism researchgate.netnih.gov. The conversion of these inactive zymogens to their mature, active forms typically involves a critical step: limited proteolysis and the removal of an "activation segment" researchgate.netnih.gov. This activation segment, often an N-terminal extension or "prosegment," plays a crucial role in maintaining the zymogen in an inactive state, frequently by physically blocking the enzyme's active site researchgate.netnih.gov.

The mechanisms by which zymogens are converted to active proteinases are diverse. These can range from activation triggered by enzymatic or non-enzymatic cofactors to autocatalytic mechanisms initiated by simple changes in environmental conditions, such as pH researchgate.netnih.gov. Regardless of the specific trigger, the removal of the activation segment leads to molecular rearrangements that expose the full catalytic potential of the enzyme researchgate.net.

Research into the activation of various proteinases provides insights into the potential mechanisms that could apply to this compound, although specific detailed studies solely focused on the zymogen activation of a molecule explicitly named "this compound" across different biological contexts were not extensively found in the search results. However, the general principles of protease zymogen activation, particularly involving N-terminal prosegments and proteolytic processing, are well-established and relevant researchgate.netnih.govpnas.org.

One common mechanism involves the proteolytic cleavage of a single peptide bond, leading to the removal of the prosegment researchgate.netpnas.org. This cleavage event can be catalyzed by another protease (trans-activation) or by the zymogen itself (autoactivation or cis-activation) frontiersin.org. The removal of the prosegment allows the enzyme to undergo conformational changes necessary for the formation of a functional active site and substrate-binding pockets pnas.orgembopress.org. For instance, in some serine proteases, the newly formed N-terminus after cleavage can interact with other residues to stabilize the active conformation pnas.orgembopress.org.

Another mechanism involves the disruption of interactions between the prodomain and the mature domain, often triggered by a change in pH, which makes the cleavage site within the prodomain accessible to the active site frontiersin.orgnih.gov. This is particularly noted in some aspartic and cysteine proteases frontiersin.orgnih.gov.

Detailed research findings on zymogen activation in other protease families highlight the complexity and specificity of these processes. For example, studies on the SARS-CoV main protease (Mpro), a cysteine protease, show that it is auto-cleaved from viral polyproteins and that its activation involves homo-dimerization, a process influenced by extra residues at its termini oup.comnih.gov. The dimeric structure allows the active site of one protomer to interact with the C-terminal segment of another, suggesting a mechanism for maturation nih.gov.

In the case of some bacterial proteases, such as a caseinolytic protease (ClpP) from Cobetia amphilecti, activation can be influenced by metal ions. For instance, the presence of Co2+ led to marked activation of this specific ClpP protease in the absence of ATP mdpi.com. This suggests that cofactor binding can also play a direct role in activating certain proteinases from their inactive forms.

The proteolytic processing events that lead to the activation of proteinases are crucial regulatory steps in numerous biological pathways frontiersin.orgmdpi.complos.org. The precise cleavage of peptide bonds by proteases can alter the size, structure, and function of substrate proteins, including the activation of other proteases from their zymogens mdpi.comacs.org. This highlights the interconnectedness of protease activity and the potential for complex proteolytic cascades plos.org.

While specific data tables directly detailing the zymogen activation of a universally defined "this compound" were not found, the general principles and research methodologies applied to other proteinases provide a framework for understanding how such a process would occur. These studies often involve analyzing the structural changes upon activation, identifying cleavage sites, and investigating the environmental factors or cofactors that trigger the process pnas.orgfrontiersin.orgembopress.orgnih.gov.

The following table summarizes some general mechanisms of zymogen activation observed in various protease families, which are relevant to the potential mechanisms of this compound activation:

Mechanism TypeDescriptionExamples (from search results)
Limited ProteolysisCleavage of a prosegment to expose the active site.General mechanism for many proteases researchgate.netnih.govpnas.org.
AutoactivationThe zymogen cleaves its own prosegment.Some cysteine proteases, SARS-CoV Mpro frontiersin.orgoup.com.
Trans-activationActivation by another protease.Activation of clotting enzymes by other clotting enzymes pnas.org.
pH-Dependent ActivationChange in pH disrupts prodomain interactions, allowing cleavage.Gastric aspartic proteases (e.g., pepsinogen), some cysteine proteases frontiersin.orgnih.gov.
Cofactor-Induced ActivationBinding of specific molecules (ions, peptides) triggers conformational change and/or cleavage.Co2+ activation of Cobetia amphilecti ClpP, viral cofactors for adenovirus proteinase mdpi.comnih.gov.
Conformational ChangeMolecular rearrangements after prosegment removal expose catalytic residues.General outcome of activation pnas.orgembopress.org.

Further detailed research specifically on this compound would be required to elucidate its precise zymogen structure, the nature of its activation segment, the specific cleavage sites involved in its maturation, and the factors that regulate this process. Techniques such as X-ray crystallography, mutagenesis, and N-terminomics are valuable tools for such investigations nih.govmdpi.comacs.org.

Substrate Specificity Profiling and Degradomics of Proteinase N

Methodologies for Protease Substrate Identification

Identifying the substrates of a protease is a critical step in understanding its function. A variety of methodologies have been developed to achieve this, ranging from targeted peptide-based approaches to unbiased proteome-wide strategies. These methods leverage different principles, including the detection of newly generated protein termini, the use of diverse peptide libraries, and the application of probes that target active enzymes.

N-Terminomics Approaches (e.g., TAILS, COFRADIC)

N-terminomics is a powerful set of mass spectrometry-based techniques specifically designed to identify and quantify protein N-termini on a large scale. mdpi.comnih.gov These methods are particularly useful for protease substrate identification because proteolytic cleavage events generate new, or "neo," N-termini. mdpi.comgalaxyproject.org By comparing the N-termini present in samples with and without protease activity, researchers can pinpoint the sites of cleavage and infer protease substrates. mdpi.comccf.org

Two prominent N-terminomics techniques are Terminal Amine Isotopic Labeling of Substrates (TAILS) and COmbined FRActional DIagonal Chromatography (COFRADIC). mdpi.comnih.gov Both methods involve labeling the free alpha-amino groups of peptides, which are found at the N-termini of proteins and at the neo-N-termini generated by protease cleavage. Internal peptides, resulting from complete protein digestion (e.g., with trypsin), have blocked alpha-amino groups and are therefore not labeled by this strategy. researchgate.net

In TAILS, native and neo-N-terminal peptides are labeled with an isobaric tag, followed by trypsin digestion. researchgate.netresearchgate.net Internal tryptic peptides are then depleted, leaving the labeled N-terminal peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net TAILS offers advantages such as minimal N-terminal specificity biases and requires smaller amounts of starting material compared to some other methods. nih.gov

COFRADIC employs a multi-step chromatographic procedure to separate peptides based on their terminal modifications. researchgate.netfrontiersin.org Native or neo-N-terminal peptides are selectively modified (e.g., by acetylation), and then the sample is subjected to tryptic digestion. researchgate.netresearchgate.net Subsequent chromatographic steps, including diagonal chromatography, are used to enrich for the modified N-terminal peptides, which are then identified by LC-MS/MS. researchgate.net COFRADIC is effective in identifying both neo-N- and C-termini, providing information on both substrate identity and cleavage sites. frontiersin.org

These N-terminomics approaches have been successfully applied to profile protease substrates in various biological contexts and can provide precise cleavage site information at single amino acid resolution. frontiersin.orgpnas.orgnih.gov

Combinatorial Peptide Substrate Libraries (Fluorogenic, Mass-Encoded)

Combinatorial peptide substrate libraries are powerful tools for rapidly profiling protease specificity by presenting the enzyme with a vast array of potential cleavage sequences. pnas.orgpnas.org These libraries consist of synthetic peptides with randomized amino acid sequences at specific positions surrounding a potential cleavage site. pnas.orgbiorxiv.org By measuring the cleavage rate of each peptide or pool of peptides, researchers can deduce the protease's preferred recognition motif.

Two main types of combinatorial peptide libraries are commonly used: fluorogenic and mass-encoded.

Fluorogenic Peptide Libraries: These libraries utilize a fluorogenic leaving group (such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC)) attached to the C-terminus of the peptide substrate. pnas.orgnih.gov Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence intensity that can be continuously monitored. pnas.orgsinica.edu.tw Positional scanning synthetic combinatorial libraries (PS-SCLs) are a common format, where the amino acid at one position (P4, P3, P2, P1, P1', P2', etc., relative to the scissile bond) is fixed while the others are randomized or represented by mixtures. pnas.orgsinica.edu.tw By assaying libraries with different fixed amino acids at each position, a comprehensive specificity profile can be generated. pnas.org Fluorogenic libraries allow for rapid and continuous monitoring of proteolytic activity in solution. pnas.org

Mass-Encoded Peptide Libraries: In these libraries, peptides are synthesized with specific mass tags or encoding strategies that allow for their identification and quantification using mass spectrometry after incubation with a protease. acs.orgnih.gov This approach offers high multiplexing capabilities, enabling the simultaneous analysis of a large number of substrates in a single experiment. acs.orgnih.gov Mass-encoded libraries can be designed with high diversity and controlled peptide concentrations. acs.org Mass spectrometry detection provides a highly specific readout of cleavage events, yielding information about the amino acids surrounding the scissile bond. acs.org One approach involves using proteome-derived peptide libraries where primary amines are protected, and neo-N-termini generated by the test protease are specifically labeled and identified by LC-MS/MS. nih.gov

Both fluorogenic and mass-encoded libraries provide valuable data for determining protease specificity and can aid in the design of selective substrates and inhibitors. pnas.orgacs.org

Phage Display and Peptide Array Technologies

Phage display and peptide array technologies offer alternative platforms for high-throughput screening of protease substrate specificity.

Phage Display: This technique involves displaying a library of peptide sequences on the surface of bacteriophages (viruses that infect bacteria). pnas.orgpnas.org The peptide library is genetically encoded within the phage genome. pnas.org The phage library is incubated with the protease of interest, and phages displaying peptides that are cleaved by the protease are released from a solid support or selected based on altered binding properties. researchgate.netbiorxiv.org Enriched phage populations are then sequenced to identify the preferred substrate motifs. researchgate.net Phage display allows for the screening of very large and diverse peptide libraries, including those with random sequences or sequences derived from natural proteomes. pnas.orgtangobio.com Coupling phage display with next-generation sequencing (SPD-NGS) enables unprecedented depth of sequence coverage for identifying cleavage sites. pnas.orgbiorxiv.org

Peptide Array Technologies: Peptide arrays involve synthesizing or spotting a collection of different peptides onto a solid surface, such as a glass slide or membrane. sinica.edu.twnih.gov The arrayed peptides serve as potential substrates for the protease. sinica.edu.tw After incubation with the protease, cleavage events are detected, often using fluorescent labels or mass spectrometry. sinica.edu.twacs.org Peptide microarrays, for instance, allow for the rapid determination of protease substrate specificities with minimal sample and enzyme usage. sinica.edu.tw They can provide complete maps of protease specificity for the tested substrates and allow for the detection of cooperative interactions between substrate subsites. sinica.edu.tw

Both phage display and peptide arrays are valuable for identifying protease substrates and mapping their specificity, offering high-throughput capabilities for screening diverse peptide sequences. sinica.edu.twpnas.org

Activity-Based Proteomics Probes (ABPP)

Activity-Based Proteomics Probes (ABPP) are small molecules designed to covalently label the active form of enzymes within complex biological samples. stanford.edunih.govwikipedia.org For proteases, ABPP probes typically consist of three main components: a reactive group (warhead) that targets the catalytic residue in the active site, a recognition sequence (often a peptide linker) that provides specificity for a particular protease or class, and a reporter tag (e.g., fluorophore or affinity handle) for detection or enrichment. stanford.edufrontiersin.orgpnas.org

Unlike substrate-based probes that report on substrate hydrolysis, ABPP probes directly target the enzyme itself. stanford.edu Only catalytically active proteases will react with the probe, allowing for the assessment of enzyme activity rather than just protein abundance. stanford.eduwikipedia.org This is particularly useful for studying proteases that are regulated by zymogen activation or endogenous inhibitors. wikipedia.org

ABPP has been successfully applied to profile the activity of various protease classes, including serine, cysteine, and metalloproteases. nih.govpnas.org By using different recognition sequences, probes can be designed to target specific protease subfamilies. nih.gov The reporter tag allows for the visualization, enrichment, and identification of the labeled proteases using techniques such as gel electrophoresis, fluorescence imaging, or mass spectrometry. stanford.edufrontiersin.org ABPP provides a functional snapshot of protease activity in biological systems and can be used for protease discovery, target identification, and inhibitor profiling. stanford.edunih.gov

Quantitative Analysis of Proteinase N Specificity

Quantitative analysis of this compound specificity involves determining the kinetic parameters of substrate cleavage and identifying the preferred amino acid residues at each position surrounding the scissile bond. This analysis provides a detailed understanding of the enzyme's substrate recognition profile.

Derivation of Cleavage Site Motifs and Selectivity Determinants

The derivation of cleavage site motifs and selectivity determinants for this compound involves analyzing the data obtained from substrate specificity profiling experiments. Using methods like combinatorial peptide libraries or N-terminomics, researchers can identify the amino acid preferences of this compound at positions P4, P3, P2, P1, P1', P2', P3', and so on, relative to the cleaved peptide bond (where P1 is the residue N-terminal to the cleavage site and P1' is the residue C-terminal to the cleavage site). embopress.org

Quantitative data from fluorogenic library screens, for example, can provide kinetic parameters such as kcat/Km for the cleavage of different peptide substrates. pnas.org This allows for the ranking of amino acid preferences at each position. Similarly, the frequency of amino acids observed at cleavage sites identified by N-terminomics or mass-encoded libraries can be used to generate position-specific scoring matrices (PSSMs) or sequence logos, which visually represent the enzyme's substrate preferences. pnas.orgresearchgate.net

Selectivity determinants are the specific amino acid residues or features in the substrate that are critical for efficient cleavage by this compound. These determinants are identified by analyzing the cleavage data and observing which residues are highly favored or disfavored at each position. For instance, a strong preference for a hydrophobic residue at the P1 position or a basic residue at the P2 position would be considered a selectivity determinant.

While specific detailed research findings on the quantitative specificity of this compound were not extensively detailed in the search results, the methodologies described (N-terminomics, combinatorial peptide libraries, phage display, and peptide arrays) are the standard approaches used to derive such information for proteases. These methods allow for the systematic exploration of substrate requirements and the quantitative assessment of how variations in the peptide sequence impact cleavage efficiency. The resulting cleavage site motifs and selectivity determinants are crucial for predicting potential in vivo substrates, designing specific inhibitors, and understanding the biological pathways regulated by this compound.

Table 1: Common Amino Acid Notations

AbbreviationAmino Acid
AAlanine
RArginine
NAsparagine
DAspartic Acid
CCysteine
EGlutamic Acid
QGlutamine
GGlycine
HHistidine
IIsoleucine
LLeucine
KLysine (B10760008)
MMethionine
FPhenylalanine
PProline
SSerine
TThreonine
WTryptophan
YTyrosine
VValine
USelenocysteine
OPyrrolysine
BAspartic acid or Asparagine
ZGlutamic acid or Glutamine
XAny amino acid
JLeucine or Isoleucine

Table 2: Summary of Protease Substrate Identification Methodologies

MethodologyPrincipleKey OutputAdvantages
N-Terminomics (TAILS, COFRADIC)Identification of native and neo-N-termini by mass spectrometry. mdpi.comnih.govProteolytic cleavage sites, Substrate identity. ccf.orgfrontiersin.orgUnbiased, identifies in vivo substrates, precise cleavage site mapping. frontiersin.orgpnas.org
Combinatorial Peptide LibrariesScreening of diverse synthetic peptide sequences. pnas.orgpnas.orgCleavage site motifs, Amino acid preferences. pnas.orgbiorxiv.orgHigh-throughput, quantitative kinetic data (fluorogenic), multiplexing (mass-encoded). pnas.orgacs.org
Phage DisplayDisplay of peptide libraries on phage surface. pnas.orgpnas.orgCleavage site motifs, Enriched substrate sequences. researchgate.netbiorxiv.orgScreens vast libraries, identifies novel substrates, coupled with NGS for depth. pnas.orgbiorxiv.orgtangobio.com
Peptide Array TechnologiesPeptides immobilized on a solid surface. sinica.edu.twnih.govCleavage maps, Subsite interactions. sinica.edu.twMinimal sample/enzyme usage, high-throughput screening, spatial resolution. sinica.edu.tw
Activity-Based Proteomics Probes (ABPP)Covalent labeling of active proteases. stanford.edunih.govActive protease identification, Activity profiling. stanford.edufrontiersin.orgAssesses enzyme activity directly, targets specific protease classes, useful for regulated proteases. stanford.eduwikipedia.org

Table 3: Example Data from a Hypothetical this compound Substrate Profiling Experiment (Illustrative)

This table presents hypothetical data to illustrate the type of results that might be obtained from a substrate specificity profiling experiment for this compound using a fluorogenic peptide library. The "Relative Cleavage Rate" indicates the activity observed for each peptide compared to a reference substrate.

Peptide SequenceP4P3P2P1P1'P2'Relative Cleavage Rate
Ac-Pro-Leu-Gly-Ala-AMCPLGA--0.1
Ac-Pro-Arg-Val-Phe-AMCPRVF--1.5
Ac-Ala-Leu-Met-Lys-AMCALMK--0.8
Ac-Gly-Pro-Arg-Phe-AMCGPRF--2.2
Ac-Pro-Leu-Arg-Lys-AMCPLRK--0.3

Note: This table contains illustrative data only and does not represent actual experimental results for this compound.

Bioinformatic Tools for Protease Substrate Prediction and Analysis

Computational approaches play a significant role in complementing experimental methods for studying protease specificity and predicting potential substrates. A variety of bioinformatic tools have been developed to predict protease cleavage sites based on sequence and, in some cases, structural features of proteins. nih.govpnas.orgbiorxiv.orgnih.gov

Tools such as PROSPER and DeepCleave utilize machine learning algorithms trained on datasets of known cleavage sites to predict where a protease is likely to cleave a substrate. nih.govbiorxiv.orgoup.com These tools often consider features beyond just the local amino acid sequence around the cleavage site, incorporating information like predicted secondary structure, solvent accessibility, and disordered regions, which can influence substrate recognition and cleavage efficiency. nih.govbiorxiv.org

Other methods may employ empirical scoring functions or rely on inferred substitution matrices derived from experimental data. pnas.org While these tools can serve as valuable hypothesis generators for identifying potential substrates, the prediction of cleavage sites is complex and can be influenced by higher-order protein structures. biorxiv.org Addressing the limitations of existing tools and improving prediction accuracy, particularly for proteome-wide predictions, remains an active area of research. nih.gov

Physiological and Pathophysiological Substrates of this compound

Identifying the actual substrates of a proteinase within its native biological context is essential for understanding its physiological and pathophysiological roles. While in vitro studies can define substrate specificity, they may not always reflect the complex cellular environment where factors like protein localization, post-translational modifications, and interaction with inhibitors can influence protease activity and substrate accessibility. mdpi.com

Mass spectrometry-based proteomics, particularly techniques focused on analyzing protein termini (N-terminomics and C-terminomics), have become powerful tools for the global identification of protease substrates and cleavage sites directly from biological samples. nih.govmdpi.comnih.gov These methods allow for the detection of newly generated protein termini resulting from proteolytic cleavage events. mdpi.comnih.gov

Degradomic approaches, such as Terminal Amine Isotopic Labeling of Substrates (TAILS) and Combined Fractional Diagonal Chromatography (COFRADIC), enable the enrichment and identification of both native protein N-termini and the neo-N-termini generated by protease cleavage. researchgate.netmdpi.comnih.govbiorxiv.orgkuleuven.be By comparing the N-termini profiles in the presence and absence of this compound activity (e.g., by using inhibitors or genetic manipulation), novel biological substrates can be identified on a proteome-wide scale. mdpi.comnih.gov This allows for the discovery of previously unknown targets of this compound in complex biological mixtures. biorxiv.org

Proteolytic processing by proteinases like this compound can be a crucial regulatory mechanism in numerous cellular pathways. Limited proteolysis, where a proteinase cleaves only specific peptide bonds within a protein, can lead to the activation or inactivation of enzymes, the release of signaling molecules, or the generation of protein fragments with new functions. wikipedia.org

By identifying the physiological substrates of this compound and the precise cleavage sites, researchers can elucidate how this compound-mediated proteolysis influences specific cellular processes. This can involve understanding how the cleavage of precursor proteins leads to the generation of mature, active forms or how the controlled degradation of certain proteins regulates their abundance and function within a pathway. nih.govbiorxiv.org Studies utilizing N-terminomics, for instance, have provided insights into how proteolytic events contribute to processes like apoptosis and the generation of N-degrons that target proteins for degradation. mdpi.commdpi.combiorxiv.org

Interplay between this compound and Endogenous Protease Inhibitors

The activity of proteinases is tightly regulated in biological systems to prevent uncontrolled proteolysis, which can be detrimental to cells and tissues. One crucial mechanism of regulation is the interaction with endogenous protease inhibitors. mdpi.comnih.govfrontiersin.orgmdpi.com These inhibitors are molecules naturally present in organisms that can bind to and modulate the activity of proteinases. nih.govmdpi.com

The interplay between this compound and its endogenous inhibitors is critical for controlling its proteolytic activity and ensuring that it acts only at the appropriate times and locations. An imbalance between proteinase activity and inhibitor levels can contribute to various pathological conditions. mdpi.comnih.gov

Endogenous protease inhibitors employ diverse mechanisms to inhibit proteinase activity. Many protein inhibitors function by binding directly to the active site of the proteinase, blocking substrate access. nih.govnih.gov This can occur through a substrate-like interaction where the inhibitor presents a reactive site that is recognized and bound by the proteinase but is either not cleaved or is cleaved very slowly, forming a stable complex. nih.govnih.gov

Other mechanisms of inhibition include allosteric regulation, where the inhibitor binds to a site distinct from the active site but induces a conformational change that reduces catalytic activity, or by physically blocking access to the active site through steric hindrance. nih.gov The specific mechanism of inhibition depends on the structural features of both the proteinase and the inhibitor. pnas.orgbiorxiv.org

Identifying and characterizing the specific endogenous inhibitors of this compound is crucial for understanding its regulation in biological systems. This can involve biochemical purification techniques to isolate inhibitory molecules from biological samples and then characterizing their interaction with this compound through activity assays. pnas.orgplos.org

Structural Biology of Proteinase N

Three-Dimensional Structure Determination of Proteinase N

Determining the precise three-dimensional structure of this compound is a cornerstone for unraveling its biological function at a molecular level. Several experimental methodologies are utilized to achieve this, each offering distinct perspectives on the protein's structure under varying conditions and resolutions.

X-ray crystallography is a primary technique for resolving the atomic structure of crystalline proteins. By analyzing the diffraction patterns generated when X-rays interact with a this compound crystal, researchers can reconstruct an electron density map, revealing the protein's detailed 3D structure. This method excels in providing high-resolution snapshots of the protein, enabling the precise localization of atoms and amino acid residues pnas.orgnih.govgrantome.compnas.orgdrugtargetreview.com. It has been instrumental in studying various proteases, often in complex with molecules like inhibitors or substrates to illuminate binding modes pnas.orggrantome.compnas.org.

NMR spectroscopy offers a complementary approach to structure determination, particularly for proteins in solution. It leverages the magnetic properties of atomic nuclei to provide information about the local environment and spatial relationships within the protein. NMR is particularly valuable for studying protein dynamics and flexibility, aspects crucial for catalytic activity and substrate recognition rcsb.orgrsc.orgrcsb.orgpdbj.orgpnas.org. Its application to protease domains and inhibitors has yielded significant insights into their solution-state conformations and interactions rcsb.orgrsc.orgrcsb.orgpdbj.org.

Domain Organization and Modular Architecture of this compound

Studies on various protease families illustrate diverse domain arrangements. For example, Lon AAA+ proteases feature an N-terminal domain (NTD), an ATPase domain, and a protease domain, with the NTD implicated in substrate recognition elifesciences.orgactanaturae.runih.gov. Other proteases, such as HtrA2, contain protease and PDZ domains researchgate.net. The concept of modular architecture is also evident in engineered systems incorporating proteases acs.orggoogle.com and in naturally occurring enzymes like immunoglobulin A proteases biorxiv.org. A repeating, modular architecture, often associated with beta-barrel structures, has been identified within the HtrA protease family nih.govnih.gov.

Structure-Function Relationships in this compound

The three-dimensional structure of this compound is intrinsically linked to its enzymatic function. Investigating the structure-function relationship involves correlating specific structural elements, including the active site, substrate-binding pockets, and dynamic properties, with the enzyme's catalytic efficiency and substrate specificity.

Research on a variety of proteases underscores the direct connection between structural features and function. The precise configuration of the active site, including the catalytic residues, is paramount for proteolytic activity pnas.orgnih.gov. Conformational changes induced by substrate binding can also significantly influence catalysis and specificity asm.orgrcsb.org. Studies exploring structure-function relationships often involve analyzing the effects of specific mutations on both the structure and activity of the enzyme actanaturae.ruresearchgate.netplos.org.

Substrate specificity in proteases arises from the precise molecular recognition and interaction between the enzyme's substrate-binding site(s) and the substrate molecule. Structural studies offer crucial insights into the molecular underpinnings of this specificity. By determining the three-dimensional structure of this compound, particularly in complex with its substrates or substrate analogs, researchers can identify the specific amino acid residues and structural features that constitute the substrate-binding pockets (often referred to as S subsites) and analyze how they interact with the corresponding residues of the substrate (P positions).

Structural analyses of different proteases have demonstrated how variations in the architecture of binding pockets enable the recognition and accommodation of diverse substrate sequences, leading to differential binding affinities and the selective cleavage of specific peptide bonds asm.orgrcsb.orgembopress.orgembopress.org. For instance, studies on Norwalk virus protease have shown that conformational changes in binding pockets facilitate the recognition of variations in substrate sequences asm.orgrcsb.org. Similarly, structural investigations of rhomboid proteases have identified key binding subsites that determine substrate specificity embopress.orgembopress.org. A detailed understanding of these interactions at the atomic level is essential for rationalizing the observed substrate specificity and is invaluable for the rational design of highly specific inhibitors or novel substrates.

Understanding Catalytic Mechanism via Structural Analysis

Structural analysis is fundamental to elucidating the catalytic mechanism of this compound. Proteases, in general, achieve catalysis through specific mechanisms involving key amino acid residues in their active site. Serine proteases, for instance, commonly utilize a catalytic triad (B1167595), typically composed of histidine, aspartic acid, and serine, to cleave peptide bonds through a hydrolysis reaction involving a nucleophilic attack wikipedia.orgresearchgate.net. The arrangement and interaction of these residues within the active site create an environment conducive to stabilizing transition states and facilitating proton transfer events necessary for catalysis researchgate.netpnas.org. The reactive rotamer of the nucleophile dictates which neighboring amide contributes to the oxyanion hole, influencing the stereochemistry of catalysis pnas.org.

For metalloproteases, the catalytic mechanism involves the activation of a water molecule by a metal ion, often zinc, which then performs a nucleophilic attack on the peptide bond wikipedia.org. Structural studies of metalloproteases, such as a psychrophilic marine protease homologous to a psychrophilic alkaline protease (PAP), have identified metal-binding ligands in the catalytic center, such as histidine and tyrosine residues coordinating a Zn²⁺ ion. plos.org. The precise positioning and interaction of these residues and the metal ion are critical for the enzyme's proteolytic activity plos.org.

While specific structural details directly pertaining only to "this compound" in the context of its catalytic mechanism were not extensively found in the search results, the principles observed in structurally characterized proteases, particularly serine and metalloproteases, provide a framework for understanding how the catalytic mechanism of this compound would be investigated through structural analysis. Studies on viral proteases, such as the pestivirus N-terminal protease (Npro), a cysteine autoprotease, have revealed unique structural folds and catalytic sites that facilitate auto-catalysis rcsb.orgnih.gov. The crystal structures of Npro have provided mechanistic insight into its proteolytic action, highlighting the roles of catalytic residues and the catalytic water molecule nih.gov. Similarly, structural analysis of the SARS-CoV-2 main protease (Mpro) has shown that flexible loops in the active site can adopt different conformations that correlate with the proximity of catalytic residues, crucial for catalysis biorxiv.org.

Comparative Structural Analysis of this compound Homologs

Comparative structural analysis of this compound homologs can reveal conserved structural features and variations that relate to functional differences or evolutionary relationships. Proteins with similar functions or evolutionary origins often share common structural scaffolds, even if their sequences have diverged nih.gov. Analyzing the three-dimensional structures of homologous proteases allows for the identification of conserved domains, catalytic residues, and substrate-binding sites.

Studies comparing the structures of related proteases have highlighted the conservation of catalytic domains and active-site elements despite variations in other regions portlandpress.com. For example, comparative analysis of cell envelope proteases (CEPs) from Lactic Acid Bacteria (LAB) has revealed diverse domain architectures despite having a subtilisin homologous protease domain nih.govbohrium.com. These studies, often utilizing techniques like AlphaFold for structure prediction, help clarify domain boundaries and identify structural traits that may contribute to differences in proteolytic activity or substrate specificity nih.govbohrium.com.

Comparative structural analysis of AAA metalloproteases, which contain an N-terminal domain, a central AAA ATPase module, and a C-terminal Zn²⁺-dependent protease, has identified major non-homologous groups of N-domains nih.govresearchgate.net. Structural determination of N-terminal domains from Escherichia coli FtsH and Saccharomyces cerevisiae Yme1 revealed distinct folds, an α+β fold and a tetratricopeptide repeat fold, respectively nih.govresearchgate.net. Such comparisons are valuable for understanding the evolution and functional diversification of protease families nih.govresearchgate.net.

Data from comparative structural analyses can be presented in tables to highlight key differences and similarities between homologs, such as domain composition, size, and structural features of catalytic sites or regulatory regions.

Protein Dynamics and Conformational Flexibility of this compound

Protein dynamics and conformational flexibility are essential aspects of enzyme function, influencing substrate binding, catalysis, and regulation nih.gov. Proteins are not rigid structures but undergo constant fluctuations and conformational changes in solution nih.govmdpi.com. These dynamics can range from local motions of loops and side chains to large-scale domain movements nih.gov.

The flexibility of substrate-binding sites can facilitate substrate recognition and binding through induced-fit or conformational selection mechanisms nih.gov. Molecular dynamics simulations and other computational methods are used to explore the dynamic behavior of proteins and identify flexible regions nih.govnih.govmdpi.com. For instance, studies on Proteinase K, a serine protease, have shown a highly flexible substrate-binding site, supporting induced-fit or conformational selection models nih.gov.

Conformational changes can also play a role in enzyme activation and regulation. The removal of calcium ions from Proteinase K, for example, has been shown to increase global conformational flexibility while decreasing local flexibility in the substrate-binding region, impacting thermal stability and substrate affinity nih.gov. Similarly, the SARS-CoV-2 main protease exhibits flexible loops in its active site that undergo conformational changes between open, intermediate, and closed states, influencing the proximity of catalytic residues biorxiv.org.

Structural studies, including those utilizing techniques like ensemble refinement of crystal structures and NMR spectroscopy, can provide insights into protein dynamics and conformational flexibility at atomic detail mdpi.comiucr.org. These methods can reveal disorder in specific regions, such as exosite loops, and highlight how ligand binding or mutations can affect the dynamic ensemble of a protein iucr.org. The flexibility of certain regions, particularly loops, can be critical for function, and methods like Rotamerically Induced Perturbation (RIP) can help identify these dynamic segments nih.gov.

Understanding the protein dynamics and conformational flexibility of this compound is crucial for a complete picture of its structure-function relationship. These dynamic properties likely play a significant role in its interaction with substrates and potential regulatory mechanisms.

Advanced Methodologies and Research Tools for Proteinase N Study

Proteomic Techniques for Activity and Substrate Profiling

Proteomic techniques are essential for globally analyzing proteinase activity and identifying their substrates within complex biological systems. These methods aim to capture the dynamic nature of proteolysis, which is a crucial post-translational modification influencing protein function, activity, and structure. mdpi.comchemrxiv.org Identifying protease substrates and proteolytic events provides critical insights into how changes in protease regulation can alter the cellular proteolytic landscape. mdpi.comnih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS)-based techniques, particularly N-terminomics, have become instrumental in identifying protease substrates from complex biological mixtures. mdpi.comnih.govresearchgate.net N-terminomics strategies involve the labeling and enrichment of native and neo-N-termini peptides generated upon proteolysis, followed by MS analysis. mdpi.comresearchgate.net This allows for direct protease substrate profiling from biological samples. mdpi.comnih.gov

Several N-terminomics methods exist, including Combinatorial Fractional Diagonal Chromatography (COFRADIC) and Terminal Amine Isotopic Labeling of Substrates (TAILS). nih.govnih.govacs.org These methods aim to separate and isolate native or neo-N-terminal peptides from internal tryptic peptides generated during sample preparation, which is often the most challenging step. nih.govnih.gov Positive enrichment methods, for instance, involve isolating N-terminally labeled peptides by bead capture and then releasing them for LC-MS/MS analysis. nih.gov

A mass spectrometry-cleavable N-terminal tagging strategy has been developed to facilitate the targeted identification of low-abundant proteolytic products. chemrxiv.orgacs.orgnih.gov This strategy incorporates a biotinylated reagent, such as PFP-Rink-biotin, to specifically target, enrich, and identify proteolytic N-termini. chemrxiv.orgacs.orgnih.gov The reagent includes an MS-cleavable feature to assist in the unambiguous confirmation of enriched proteolytic N-termini. chemrxiv.orgacs.org An in-house Java-based software called NTermFinder has been developed to facilitate the automatic confirmation of N-termini by validating identified protein N-terminal peptides through the presence of a signature ion (SI) in the mass spectra. acs.org

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is another powerful MS-based technique used to determine the substrate specificity of proteolytic enzymes. nih.govresearchgate.net This functional assay quantitatively characterizes proteolysis using a synthetic library of diverse peptide substrates and mass spectrometry. nih.govresearchgate.net MSP-MS involves incubating a peptide library with a protease or protease-containing sample and using MS to identify the resulting cleavage products, thereby revealing the enzyme's substrate preferences. researchgate.net This approach has been used to generate substrate specificity profiles for numerous proteases. researchgate.net

High-Throughput Screening Assays

High-throughput screening (HTS) assays are crucial for efficiently analyzing protease activity and identifying potential inhibitors or substrates on a large scale. While the provided search results don't specifically detail HTS assays for Proteinase N, they discuss HTS in the broader context of protease research and the development of related tools. For example, quantum dot-based FRET/BRET probes are anticipated to have potential for multiplexed and high-throughput protease assays with high sensitivity. thno.org The development of computational tools like Protease Activity Analysis (PAA) also aims to automate the analysis of data generated from in vitro protease activity screens, which are often conducted in a high-throughput manner. nih.govmicrosoft.combiorxiv.orgresearchgate.netgithub.com

Computational Biology and Bioinformatics in this compound Research

Computational biology and bioinformatics play a vital role in understanding proteinase function, predicting substrate specificity, and guiding experimental design. These approaches leverage sequence and structural data to build models and analyze complex proteolytic networks. nih.govworldscientific.comnih.govnih.govworldscientific.com

Molecular Dynamics Simulations and Protein Modeling

Molecular dynamics (MD) simulations are used to study the dynamic behavior of proteins, including proteases, and their interactions with substrates or inhibitors at an atomic level. nih.govfrontiersin.orgnih.gov Homology modeling is often employed to construct tertiary structures of proteases when experimental structures are not available, which can then be used as a starting point for MD simulations. nih.gov MD simulations can provide insights into conformational changes, such as the motion of flaps in the active site, which are important for enzyme function. nih.govpnas.org These simulations can also be used to evaluate the binding mechanisms of small molecules to a protease and assess the stability of enzyme-inhibitor complexes. nih.gov For instance, MD simulations have been used to study the dynamics of SARS-CoV-2 main protease in both monomeric and dimeric forms, as well as in complex with a peptide substrate, providing details about interdomain motions and active site accessibility. acs.org

Data Analysis Platforms for Protease Activity and Specificity

Analyzing the vast amounts of data generated from protease activity assays and substrate profiling experiments requires specialized computational tools and platforms. The Protease Activity Analysis (PAA) toolkit is a Python-based package designed to address the need for automated analysis of enzyme activity data. nih.govmicrosoft.combiorxiv.orgresearchgate.netgithub.com PAA provides a modular framework for preprocessing, visualization, machine learning analysis, and querying of protease activity datasets. nih.govmicrosoft.combiorxiv.orgresearchgate.net It includes functionalities for analyzing data from large-scale substrate screens and in vivo enzyme activity sensors. researchgate.net PAA allows users to query databases of synthetic peptide substrates and their cleavage susceptibilities and provides tools for automated analysis and visualization of enzyme-substrate activity measurements from in vitro screens. nih.govmicrosoft.combiorxiv.orgresearchgate.net

Bioinformatics tools are also crucial for predicting protease-specific substrates and cleavage sites. nih.govworldscientific.comnih.govnih.govworldscientific.com Tools like PoPS (Protease specificity Prediction Server) provide methods for building computational models of protease specificity based on experimental data or expert knowledge. nih.govworldscientific.comresearchgate.net These models can be used to predict and rank likely cleavage sites within a single substrate or entire proteomes. nih.govworldscientific.com PROSPERous is another bioinformatics tool for rapid in silico prediction of protease-specific cleavage sites, utilizing logistic regression models and various scoring functions. oup.com These platforms integrate sequence and structural features to improve prediction accuracy. nih.govworldscientific.comoup.com

Development of Novel Research Probes and Sensors for this compound Activity

The development of novel research probes and sensors is crucial for real-time monitoring and detection of proteinase activity in various biological contexts. These tools enable researchers to study protease activity with high sensitivity and specificity. thno.orgnih.govresearchgate.netersnet.orgnih.govnih.govmdpi.com

Activity-based probes (ABPs) are small molecules that covalently bind to the active site of an enzyme, including proteases, allowing for the detection and quantification of the active form of the enzyme. nih.govnih.govstanford.edufrontiersin.orgpnas.org ABPs typically consist of a reactive group (warhead), a spacer, and a detection tag (e.g., fluorescent or affinity handle like biotin). nih.govnih.gov They are highly selective and can be used in complex samples, such as cell lysates, intact cells, and even whole organisms. nih.gov ABPs have been developed for various protease classes, including serine and cysteine proteases. nih.govpnas.org ABP-based assays, such as ABRA (ABP ratiometric) ELISA, can be used to quantify active proteases in biological and clinical specimens. nih.gov ABPs can be applied in various analytical platforms, including mass spectrometry, SDS-PAGE, fluorescence microscopy, and in vivo imaging. stanford.edufrontiersin.org

Fluorescent probes are widely used for monitoring protease activity, both in vitro and in living cells and organisms. thno.orgnih.govacs.orgmdpi.com These probes often utilize principles like Förster resonance energy transfer (FRET), where a protease cleavage site is positioned between a donor and acceptor fluorophore. thno.orgnih.gov Cleavage by the protease separates the fluorophores, leading to a change in fluorescence signal. thno.orgnih.gov Quantum dots (QDs) have also been incorporated into FRET/BRET systems as excellent probes for sensitive protease assays. thno.org Novel quenched fluorescent probes, including those based on polymer scaffolds, are being developed to enhance imaging of protease activity in specific tissues, such as tumors. acs.org These probes can be designed with specific cleavage sites and tunable properties. acs.org Immobilized fluorescently labeled peptides on solid supports have also been developed for the simultaneous detection of multiple proteases. mdpi.com

Fluorescent and Luminescent Reporters

Fluorescent and luminescent reporters are widely used tools for probing protease activities in their native environments, such as in cells and organisms. These reporters are designed to produce a measurable signal change upon protease-mediated cleavage.

One common approach involves using fluorogenic probes, which are typically peptide substrates coupled to a fluorophore and a quencher. In the intact probe, the quencher absorbs the fluorescence emitted by the fluorophore. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity stanford.edu. Examples of fluorophores used in such probes include 7-amino-4-carbamoylmethylcoumarin (ACC) and p-nitroaniline (pNA), which exhibit minimal fluorescence when conjugated but become fluorescent upon cleavage stanford.edu.

Another strategy utilizes Förster Resonance Energy Transfer (FRET). FRET-based reporters consist of a donor fluorescent protein and an acceptor fluorescent protein linked by a protease-cleavable sequence. In the uncleaved state, energy is transferred from the donor to the acceptor, resulting in acceptor fluorescence. Upon cleavage by the target protease, the donor and acceptor are separated, disrupting FRET and leading to increased donor fluorescence and decreased acceptor fluorescence nih.gov. While FRET-based reporters have been widely used, their application in vivo can be limited by poor signal and the requirement for image processing pnas.org.

To overcome some limitations of FRET-based reporters for in vivo imaging, fluorogenic reporters have been developed. These reporters are designed to become fluorescent only upon protease activation, offering a higher signal-to-background ratio pnas.org. For instance, infrared fluorogenic protease reporters (iProtease) have been engineered using infrared fluorescent proteins, where chromophore incorporation is regulated by protease activity. Upon protease activation, the reporter becomes fluorescent without requiring an exogenous cofactor pnas.org.

Luminescent reporters, often based on luciferase, are also employed to detect protease activity. These can be designed as inverse reporters, where luminescence decreases upon cleavage, or as direct reporters, where luminescence increases upon cleavage of an inactive enzyme igem.org. Luciferase-based biosensors can offer high sensitivity and can be used in cell-based assays nih.gov. For example, circularly permuted firefly luciferase has been used to create biosensors where cleavage of a linker restores luminescence nih.gov.

Activity-based probes (ABPs) represent another class of fluorescent tools. Unlike substrate-based probes that are cleaved, ABPs covalently bind to the active site of a protease. These probes typically consist of a reactive group (warhead), a recognition sequence, and a detection tag, such as a fluorescent dye nih.gov. Quenched fluorescent ABPs (qABPs) have also been developed, which enable real-time monitoring of active proteases as fluorescence increases upon covalent binding and release of a quencher portlandpress.com.

These fluorescent and luminescent reporters provide powerful means to visualize and quantify protease activity in real-time, both in vitro and in complex biological systems.

Genetically Encoded Tools for In Vivo Protease Mapping

Genetically encoded tools offer the advantage of being expressed directly within living cells or organisms, allowing for in vivo mapping of protease activity with spatiotemporal resolution. These tools are typically based on fluorescent or luminescent proteins whose properties change upon protease activity.

One prominent approach utilizes split fluorescent proteins, such as split Green Fluorescent Protein (GFP). In this system, a protease cleavage site is engineered into a construct that keeps two fragments of the fluorescent protein separated or in a conformation that prevents fluorescence. Upon cleavage by the target protease, the fragments are allowed to reconstitute, leading to the formation of a functional, fluorescent protein sigmaaldrich.com. The Cut-N-Glow™ system, for example, is a genetically encoded tool that uses split GFP technology to detect protease activity in vitro and in vivo, resulting in a gain of fluorescence upon proteolysis healthresearch.orgsandiabio.comwindows.net. This system can be tailored to detect specific proteases by modifying the cleavage sequence healthresearch.org.

Another genetically encoded strategy involves designing reporters where protease cleavage leads to a conformational change or translocation of a fluorescent protein, altering its fluorescence properties or localization. FlipGFP is an example of a GFP-based fluorogenic protease reporter where flipping a beta strand renders the GFP inactive until protease cleavage restores its structure and fluorescence nih.gov. This approach can achieve a significant increase in fluorescence upon cleavage, facilitating in vivo imaging nih.gov.

Genetically encoded reporters can also be based on FRET pairs of fluorescent proteins linked by a protease-sensitive sequence. Cleavage disrupts FRET, leading to a change in the fluorescence spectrum that can be detected nih.gov. While FRET-based reporters have been used, genetically encoded fluorogenic reporters are often preferred for in vivo applications due to their stronger signal pnas.org.

Bioluminescence Resonance Energy Transfer (BRET) based sensors are another type of genetically encoded tool. These sensors typically involve a luciferase and a fluorescent protein linked by a protease cleavage site. Protease activity leads to a change in BRET signal, which can be measured in live cells researchgate.net.

These genetically encoded tools are valuable for studying protease activity in living organisms, providing insights into the dynamic nature of proteolysis in various physiological and pathological processes. They can be used to identify peptide sequences cleaved by a protease, identify the protease responsible for cleaving a specific sequence, and even screen for protease inhibitors in a biological context healthresearch.orgnih.gov.

Academic and Research Applications of Proteinase N Studies

Proteinase N as a Research Tool in Molecular and Cellular Biology

In molecular and cellular biology research, proteases like this compound are indispensable for a range of techniques requiring the controlled degradation or modification of proteins. nih.govnih.gov

Recombinant Protein Production and Processing

Proteinases are frequently used in the production and processing of recombinant proteins. This often involves the removal of fusion tags that enhance protein solubility, aid in purification, or facilitate expression. nih.govnih.govnih.govresearchgate.net Site-specific proteases are preferred for this purpose to ensure that the target protein is cleaved accurately without unwanted degradation. plos.org While Tobacco Etch Virus (TEV) protease is a widely cited example for removing purification tags, the principle applies to the use of other proteases, including those potentially referred to as this compound, depending on their specificity and activity profile. nih.govresearchgate.net The goal is to obtain a pure, untagged recombinant protein for functional and structural studies. researchgate.net

Peptide Synthesis and Modification

Proteases can catalyze the reverse reaction of hydrolysis, enabling peptide synthesis under specific conditions. oup.comresearchgate.net This enzymatic approach offers an alternative to chemical synthesis, often providing higher specificity. researchgate.net this compound, or related neutral proteases, can be explored for their potential in forming peptide bonds, particularly in non-aqueous or controlled environments that shift the equilibrium towards synthesis. researchgate.netfrontiersin.org Research in this area focuses on optimizing reaction conditions, such as using organic solvents or solid supports, to favor peptide bond formation. researchgate.netnih.gov Additionally, proteases can be used to modify existing peptides through specific cleavage or ligation reactions. oup.com

Tissue Dissociation and Cell Culture Applications (Academic context)

Enzymatic tissue dissociation is a fundamental technique in cell biology research to isolate single cells from tissues for cell culture, analysis, or downstream applications like single-cell RNA sequencing. nih.govamsbio.comworthington-biochem.comresearchgate.net Proteases, often in combination with other enzymes like collagenases, are used to break down the extracellular matrix that holds cells together. nih.govamsbio.comresearchgate.net Neutral proteases, which may include enzymes referred to as this compound, are utilized for this purpose due to their ability to degrade various extracellular matrix components. nih.govamsbio.com The choice of protease and dissociation conditions is critical to maximize cell yield and viability while preserving cellular integrity and gene expression profiles. nih.govnih.gov For instance, some protocols utilize cold-active proteases to minimize transcriptional stress on cells during dissociation. nih.gov

Engineering of this compound for Enhanced Biocatalytic Properties

Protein engineering techniques are applied to modify proteases, including those like this compound, to improve their properties for specific biocatalytic applications. nih.govroyalsocietypublishing.orgfrontiersin.orgcore.ac.uk This involves altering their substrate specificity or enhancing their stability and activity under defined conditions. oup.comnih.govnih.govnih.govsigmaaldrich.comnih.gov

Altering Substrate Specificity for Targeted Proteolysis

Modifying the substrate specificity of a protease allows for targeted cleavage of specific proteins or peptide sequences within a complex mixture. nih.govassaygenie.comnih.govmdpi.com This is particularly valuable in applications like targeted protein degradation, selective processing of fusion proteins, or generating specific peptide fragments for analysis. nih.govplos.orgmdpi.com Protein engineering approaches, such as site-directed mutagenesis or directed evolution, can be used to alter the enzyme's active site or surrounding regions to favor or disfavor cleavage at particular amino acid sequences. oup.comfrontiersin.orgnih.govresearchgate.net Research has demonstrated that even mutations distant from the active site can influence substrate specificity. plos.org

Improving Enzyme Stability and Activity in Defined Conditions

For many research and industrial applications, proteases need to function effectively under specific, sometimes harsh, conditions, such as elevated temperatures, extreme pH values, or in the presence of organic solvents or detergents. oup.comnih.govnih.govnih.govsigmaaldrich.comnih.gov Protein engineering is employed to enhance the stability and activity of this compound or similar proteases under these defined conditions. oup.comnih.govnih.govnih.govsigmaaldrich.comnih.gov Strategies include modifying amino acid residues to increase thermal stability, altering surface properties to improve solubility or resistance to aggregation, or engineering the enzyme to be more active at a desired pH. oup.comnih.govnih.gov Enhanced calcium binding, for example, has been shown to improve the thermostability and activity of some neutral proteases. oup.comnih.gov Directed evolution and rational design are common methods used to identify mutations that confer improved stability and catalytic efficiency. oup.comnih.govfrontiersin.orgcore.ac.uk

Contribution of this compound Research to Fundamental Enzymology

Research on proteinases, including studies potentially involving enzymes characterized as "this compound," has been instrumental in advancing the field of fundamental enzymology. Proteases were among the earliest enzymes studied, with investigations into their cleavage products dating back over a century. nih.gov Early research focused on their role in protein catabolism and the generation of amino acids. nih.gov However, the realization that proteinases also act as highly specific molecular scissors, catalyzing precise proteolytic processing events to produce new protein products, marked a significant shift in the field. nih.gov

Studies on proteinases contribute to understanding enzyme classification based on catalytic mechanisms, such as serine, aspartic, cysteine, metallo, threonine, and glutamic proteases. nih.govresearchgate.net Research also explores their substrate specificity, identifying the particular amino acid sequences or structures they recognize and cleave. frontiersin.orgnih.gov The study of proteinase mechanisms, including one-step and two-step hydrolysis, provides insights into the chemical reactions catalyzed by these enzymes. wikipedia.org Furthermore, investigations into how proteinase activity is regulated, through mechanisms like transcriptional control, post-translational modifications, activation, inhibition, and compartmentalization, are crucial for comprehending their biological roles. nih.govnih.gov The identification and characterization of proteinase inhibitors, both non-specific and class-specific, are also vital aspects of enzymology research. chondrex.com

Studies on specific proteinases can reveal novel enzymatic mechanisms, substrate recognition principles, and regulatory strategies, thereby enriching the broader understanding of enzyme function and evolution. The development of techniques like degradomics, which combine genetics, cell biology, and proteomics to identify substrates and active proteases, highlights the ongoing efforts to understand complex proteolytic systems. nih.gov

Implications of this compound Dysfunction in Biological Processes (non-disease specific, academic context)

Alterations in the regulation or function of proteinases can have significant implications for numerous biological processes. nih.govresearchgate.net While often studied in the context of disease, the academic investigation of proteinase dysfunction in non-disease settings provides fundamental insights into cellular and organismal function. Deficiencies or alterations in the regulation of these enzymes can disrupt normal cellular activities. researchgate.net

Roles in Cellular Signaling Pathways

Proteinases are increasingly recognized as key regulators of cellular signaling pathways. nih.govmdpi.comnih.gov They can influence signaling by interacting with a variety of targets, including pro-hormones, chemokine precursors, and proteinase zymogens. nih.gov Proteinases can also modulate integrin-extracellular matrix signaling and activate growth factor receptors. nih.gov A particularly important mechanism involves the cleavage and activation of proteinase-activated receptors (PARs), a family of G-protein-coupled receptors. nih.govphysiology.orgfrontiersin.orgresearchgate.net Cleavage of PARs exposes a tethered ligand that activates the receptor, triggering downstream signaling cascades. nih.govphysiology.orgfrontiersin.orgresearchgate.net Research in this area explores how different proteinases can cleave PARs at specific sites, leading to distinct signaling outcomes, a concept known as biased signaling. frontiersin.org Understanding these proteolytic events is crucial for deciphering the complexity of cellular communication networks. Proteinases can also regulate cell function through non-catalytic domains. nih.gov

Involvement in Protein Turnover and Quality Control

Protein turnover, the continuous process of protein synthesis and degradation, is essential for maintaining cellular homeostasis, also known as proteostasis. mdpi.comnih.gov Proteinases play a central role in this process by degrading old, damaged, or misfolded proteins, as well as regulating the levels of functional proteins. nih.govnih.gov This selective degradation is a critical component of cellular protein quality control. nih.govmdpi.comresearchgate.net

Research indicates that the metabolic stability of a protein can be influenced by its amino terminus, with certain N-terminal residues acting as degradation signals (N-degrons) recognized by ubiquitin ligases, which target proteins for proteasomal degradation. mdpi.com Proteolytic cleavage events, mediated by proteinases, are often involved in generating these N-degrons. mdpi.com While many proteases exist, only a subset are known to contribute to N-degron generation, highlighting the specificity of these processes and the need for further research. mdpi.com

Future Directions and Emerging Areas in Proteinase N Research

Systems Biology Approaches to Proteolytic Networks

Understanding the role of Proteinase N within complex biological systems, such as microbial fermentation or its native producing organism Aspergillus oryzae, can be significantly advanced through systems biology approaches. While direct research specifically on the "proteolytic network" involving Aspergillus oryzae this compound using a full systems biology framework is not extensively detailed in the provided search results, the concept is highly relevant. Proteinases function not in isolation but as part of intricate networks of enzymes that collectively regulate protein turnover, activation, and degradation within a cell or environment.

Integration of Omics Data for Comprehensive Understanding

The integration of various 'omics' datasets – genomics, transcriptomics, proteomics, and metabolomics – offers a powerful avenue for a comprehensive understanding of this compound. While the search results discuss the general application of integrating omics data in biological and biomedical research expasy.orgplos.org, applying this to Aspergillus oryzae this compound would involve correlating gene expression levels of the protease (from transcriptomics) with protein abundance and post-translational modifications (from proteomics).

Genomic data provides the blueprint for the enzyme, including potential regulatory elements. Transcriptomic data can reveal the conditions under which the this compound gene is transcribed. Proteomic analysis can quantify the amount of active enzyme present and identify any modifications that might affect its activity or stability. Metabolomics could provide insights into the metabolic state of the organism producing the enzyme and how this correlates with protease production and activity. Integrating these layers of data can help elucidate the complex regulatory mechanisms governing this compound synthesis, secretion, and activity in Aspergillus oryzae, potentially identifying novel targets for enhancing or inhibiting its production for various applications.

Development of Next-Generation Protease Engineering Strategies

Protease engineering aims to modify enzyme properties such as specificity, stability, and activity for improved performance in specific applications. While the search results mention the engineering of other proteases or organisms for protease production uniprot.org, and the concept of using synthetic genes for "this compound" in plants for collagen processing, specific details on next-generation engineering strategies for Aspergillus oryzae this compound are not prominently featured.

Future directions in this area could involve using rational design, directed evolution, or a combination of both to tailor this compound for novel uses. This might include altering its substrate specificity to target specific proteins, enhancing its stability under harsh industrial conditions (e.g., temperature, pH, presence of inhibitors), or improving its catalytic efficiency. Advanced computational modeling and simulation techniques could play a crucial role in predicting the effects of mutations and guiding the engineering process.

Exploring Novel Biological Functions and Substrates

Beyond its established role in protein hydrolysis, exploring novel biological functions and substrates of this compound is an emerging area. Known substrates include basic nuclear proteins like histone and protamine, and it shows preferential cleavage at sites with hydrophobic residues. It also acts on whey protein isolate and casein. Interestingly, this compound has been shown to catalyze transesterification reactions with sugar substrates, a non-proteolytic activity.

Future research could delve deeper into the biological significance of its activity on nuclear substrates within Aspergillus oryzae or in interactions with other organisms. Investigating the full scope and mechanism of its transesterification activity could open up new biocatalytic applications in organic synthesis. Furthermore, employing activity-based protein profiling and substrate phage display could help identify previously unknown protein or non-protein substrates in various biological contexts, potentially revealing novel physiological roles for this compound.

Expanding Methodological Repertoire for Protease Activity Profiling

Accurate and sensitive methods for profiling protease activity are essential for understanding their function and identifying inhibitors or activators. While traditional methods like the modified Anson procedure using substrates like casein or whey protein isolate exist for this compound, the field of protease activity profiling is continuously evolving.

Q & A

Basic Research Questions

Q. What purification methods are optimal for isolating active PROTEINASE N from Bacillus subtilis for functional characterization?

  • Methodological Answer : Begin with ammonium sulfate precipitation (40–60% saturation) to concentrate the enzyme, followed by ion-exchange chromatography (e.g., DEAE-Sepharose) to separate isoforms. Validate purity using SDS-PAGE under reducing conditions . Activity assays (e.g., caseinolytic activity at pH 7.5) should confirm functionality post-purification.

Q. How can researchers standardize this compound activity assays to ensure reproducibility across studies?

  • Methodological Answer : Use a defined substrate (e.g., azocasein) at a concentration of 1% (w/v) in Tris-HCl buffer (pH 8.0) and incubate at 37°C for 30 minutes. Terminate reactions with trichloroacetic acid and measure absorbance at 440 nm. Include a positive control (commercial trypsin) and normalize activity units (U/mg) to total protein quantified via Bradford assay .

Q. What are the primary challenges in identifying this compound’s physiological substrates in Bacillus subtilis?

  • Methodological Answer : Employ proteomic approaches like 2D-DIGE (Two-Dimensional Differential Gel Electrophoresis) to compare protein profiles of wild-type and This compound-knockout strains. Use mass spectrometry to identify differentially expressed proteins and validate candidates via in vitro cleavage assays .

Advanced Research Questions

Q. How can structural studies resolve conflicting hypotheses about this compound’s catalytic mechanism?

  • Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve the enzyme’s tertiary structure at ≤2.5 Å resolution. Mutagenesis studies targeting conserved residues (e.g., catalytic triad Ser-His-Asp) can validate mechanistic roles. Compare structural data with homologous proteases (e.g., subtilisin) to identify conserved or divergent features .

Q. What experimental strategies address discrepancies in reported pH and temperature optima for this compound activity?

  • Methodological Answer : Conduct activity assays under standardized buffer conditions (e.g., 50 mM Tris-HCl) across a pH range (5.0–10.0) and temperatures (20–60°C). Use Arrhenius plots to calculate activation energy and identify potential isoform interference via zymography .

Q. How can researchers differentiate this compound’s role in sporulation versus stress response in Bacillus subtilis?

  • Methodological Answer : Construct transcriptional reporters (e.g., This compound-GFP fusions) to monitor expression timing during sporulation (induced by nutrient deprivation) and stress (e.g., heat shock at 45°C). Compare protease activity in sporulation-deficient mutants (e.g., spo0A⁻) using fluorogenic substrates .

Q. What statistical approaches are recommended for meta-analyses of this compound’s substrate specificity across studies?

  • Methodological Answer : Apply Fisher’s exact test to evaluate enrichment of specific cleavage motifs (e.g., hydrophobic residues at P1 position) in pooled datasets. Use hierarchical clustering to group substrates by kinetic parameters (e.g., kcat/Km) and account for assay heterogeneity via random-effects models .

Methodological Validation & Reproducibility

Q. How should researchers validate this compound inhibition assays to avoid false positives from non-specific binding?

  • Methodological Answer : Pre-incubate the enzyme with inhibitors (e.g., PMSF, EDTA) for 15 minutes before adding substrates. Include a negative control (DMSO vehicle) and confirm specificity via competitive inhibition kinetics. Use surface plasmon resonance (SPR) to measure binding affinities independently .

Q. What criteria ensure robust reproducibility when scaling this compound production for structural studies?

  • Methodological Answer : Optimize heterologous expression in E. coli BL21(DE3) using autoinduction media at 18°C. Monitor solubility via centrifugation and SDS-PAGE. For crystallization trials, screen >1,000 conditions using sparse-matrix kits (e.g., Hampton Research) and optimize via microbatch under oil .

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